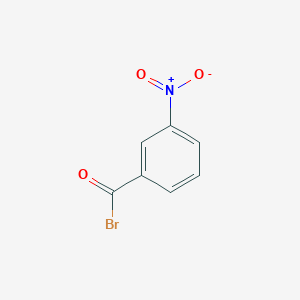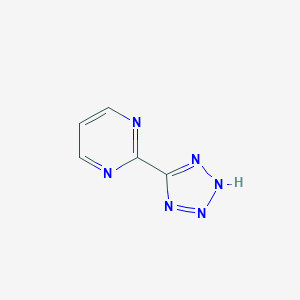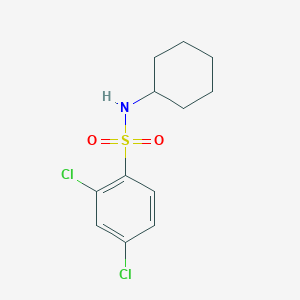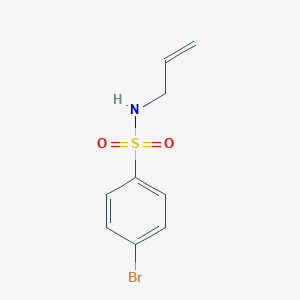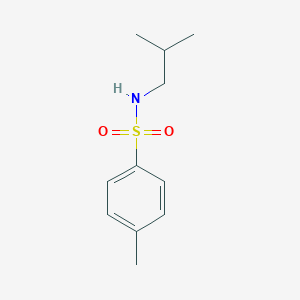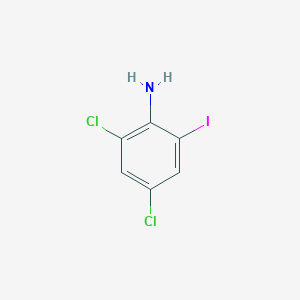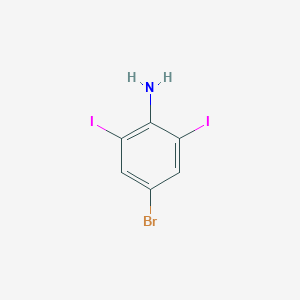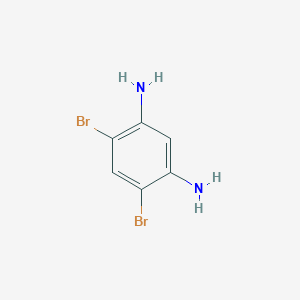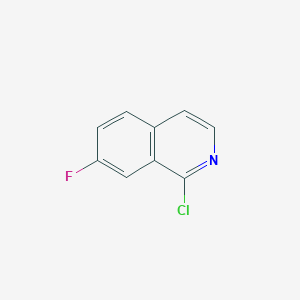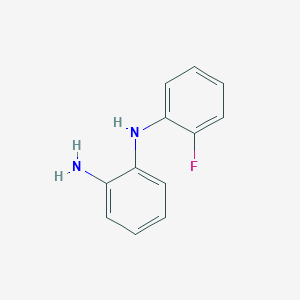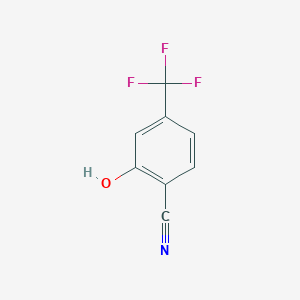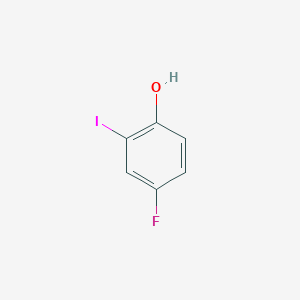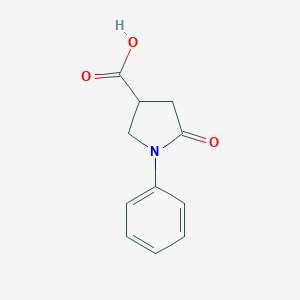
5-氧代-1-苯基吡咯烷-3-羧酸
概述
描述
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H11NO3. It is characterized by a pyrrolidine ring substituted with a phenyl group and a carboxylic acid group.
科学研究应用
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of itaconic acid with aniline in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Another method involves the Mannich reaction, where 5-oxo-1-phenylpyrrolidine-3-carboxylic acid is synthesized by reacting pyrrolidine-3-carboxylic acid with formaldehyde and aniline. This reaction is carried out in an acidic medium, and the product is isolated through filtration and purification .
Industrial Production Methods
Industrial production of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Produces ketones and carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
作用机制
The mechanism of action of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit enoyl-[acyl-carrier-protein] reductase, an enzyme involved in fatty acid synthesis .
相似化合物的比较
Similar Compounds
- 5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid
- 1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
- 2-Amino-5-(4-substituted phenyl)-1,3,4-oxadiazole
Uniqueness
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid is unique due to its specific structural features, such as the presence of both a ketone and a carboxylic acid group on the pyrrolidine ring. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
属性
IUPAC Name |
5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTSPNBSVDWGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371840 | |
| Record name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39629-86-2 | |
| Record name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the structural characteristics of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid?
A1: Researchers have utilized a combination of experimental and theoretical techniques to elucidate the structure of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. Experimental methods like single-crystal X-ray diffraction [], FT-IR, 1H NMR, 13C NMR, and UV-Visible spectroscopy have been employed []. These techniques provide valuable information about the molecule's bond lengths, angles, and electronic properties.
Q2: How do structural modifications of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid impact its biological activity?
A2: Research indicates that incorporating specific structural modifications to the core structure of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid can influence its biological activity. For example, the introduction of a 4-(substituted methyl) group and methylamino residues into the parent molecule led to the synthesis of a series of derivatives [].
Q3: What are the potential applications of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives in medicinal chemistry?
A3: The research suggests that derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid hold promise as potential antibacterial agents []. Studies have demonstrated their in vitro activity against both Gram-positive and Gram-negative bacteria, indicating their potential as starting points for the development of new antibiotics []. Further research exploring different substitutions and modifications could lead to the identification of compounds with improved potency, selectivity, and pharmacological properties.
Q4: What computational chemistry methods have been used to study 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and its derivatives?
A4: Computational chemistry plays a crucial role in understanding the properties and behavior of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. Researchers have employed density functional theory (DFT) calculations using the B3LYP functional and 6-31G(d,p) basis set to study the electronic structure, thermodynamic properties, and spectroscopic characteristics of these compounds []. DFT calculations have been instrumental in predicting molecular properties, interpreting experimental data, and guiding the design of novel derivatives with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
